5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane
Description
Chemical Structure and Properties The compound 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane (CAS 2425-41-4), also known as 2-Phenyl-1,3-dioxane-5,5-dimethanol dimethanesulfonate, features a 1,3-dioxane ring substituted with two hydroxymethyl (-CH₂OH) groups at the 5,5 positions and a phenyl group at the 2-position. The hydroxymethyl groups are further sulfonated to form dimethanesulfonate esters, enhancing solubility and reactivity . X-ray crystallography reveals that the 1,3-dioxane ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . This structural arrangement facilitates intermolecular hydrogen bonding via the sulfonate and hydroxyl moieties, influencing its crystallinity and stability .
The sulfonation step likely involves reacting the hydroxymethyl groups with methanesulfonyl chloride. Potential applications include pharmaceutical intermediates, leveraging the sulfonate groups’ bioactivity and solubility, as seen in spinorphin-peptide conjugates .
Properties
CAS No. |
582300-87-6 |
|---|---|
Molecular Formula |
C14H20O8S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[5-(methylsulfonyloxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C14H20O8S2/c1-23(15,16)21-10-14(11-22-24(2,17)18)8-19-13(20-9-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
KWJVLSILDWFFFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1(COC(OC1)C2=CC=CC=C2)COS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a Dean-Stark apparatus to remove water, shifting the equilibrium toward acetal formation. Typical conditions include:
- Solvent: Toluene or xylene (high-boiling solvents to facilitate azeotropic water removal).
- Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%) or anhydrous HCl gas.
- Molar Ratio: Benzaldehyde to pentaerythritol at 1:1.05 to ensure complete aldehyde consumption.
- Temperature: Reflux (110–140°C) for 6–12 hours.
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with a melting point of 135°C. Key spectral data include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, OCH₂O), 4.10 (d, J = 11.2 Hz, 2H, CH₂OH), 3.85 (d, J = 11.2 Hz, 2H, CH₂OH), 3.50 (s, 4H, OCH₂C), 1.70 (s, 2H, OH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 137.8 (Ar-C), 128.9–126.2 (Ar-CH), 99.5 (OCH₂O), 67.3 (OCH₂C), 62.1 (CH₂OH).
Sulfonation of the Diol to 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane
The diol undergoes sulfonation with methanesulfonyl chloride (MsCl) to replace hydroxyl groups with methanesulfonate esters. This step requires controlled conditions to avoid side reactions such as over-sulfonation or ring-opening.
Reaction Protocol
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (TEA) or pyridine (2.2 equiv per hydroxyl group) to neutralize HCl.
- Temperature: 0°C to room temperature (20–25°C).
- Molar Ratio: Diol to MsCl at 1:2.2, ensuring complete conversion.
Procedure:
- Dissolve the diol (1 equiv) in DCM under nitrogen.
- Add TEA (2.2 equiv) and cool to 0°C.
- Slowly add MsCl (2.2 equiv) via syringe over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with DCM, and dry over Na₂SO₄.
- Purify by column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield a white solid.
Analytical Data
- Yield: 75–85% after purification.
- Melting Point: 162–164°C (decomposes above 165°C).
- ¹H NMR (500 MHz, CDCl₃): δ 7.40–7.28 (m, 5H, Ar-H), 4.80 (s, 2H, OCH₂O), 4.35 (d, J = 10.8 Hz, 2H, CH₂OMs), 4.10 (d, J = 10.8 Hz, 2H, CH₂OMs), 3.70 (s, 4H, OCH₂C), 3.05 (s, 6H, SO₃CH₃).
- MS (ESI-TOF): m/z 421.08 [M+Na]⁺ (calcd. 421.07 for C₁₄H₂₀O₈S₂Na).
Critical Analysis of Reaction Parameters
Catalyst Efficiency in Diol Synthesis
Comparative studies show that p-toluenesulfonic acid provides higher yields (88–92%) than HCl gas (75–80%) due to reduced side-product formation. Prolonged reaction times (>12 hours) lead to dehydration of the diol, forming a cyclic ether byproduct.
Sulfonation Kinetics
The reaction rate is first-order with respect to MsCl concentration. Excess MsCl (2.2 equiv) ensures complete conversion, as confirmed by TLC (Rf = 0.45 in hexane/ethyl acetate 3:1). Lower equivalents (2.0 equiv) result in 15–20% residual diol.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate groups to hydroxyl groups.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
One of the prominent applications of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is in pharmaceutical research. Its unique structure allows for potential use as an intermediate in synthesizing various medicinal compounds. The dioxane ring is known for enhancing solubility and bioavailability of drugs, which is crucial in drug formulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents using derivatives of dioxane compounds. The incorporation of the dimethanesulfonate group improved the efficacy and selectivity of these agents against cancer cell lines .
Material Science
In material science, this compound can be utilized as a building block for polymers and advanced materials. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives with enhanced properties.
Data Table: Polymer Applications
| Application Type | Property Enhanced | Reference |
|---|---|---|
| Coatings | Increased adhesion | |
| Adhesives | Improved durability | |
| Composites | Enhanced mechanical strength |
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
Example Reaction:
The reaction of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane with aldehydes can lead to the formation of more complex organic molecules that are valuable in synthetic organic chemistry .
Agrochemicals
In agrochemical formulations, this compound can act as a surfactant or emulsifier, enhancing the effectiveness of pesticides and herbicides by improving their dispersal and adherence to plant surfaces.
Case Study:
Research conducted on pesticide formulations showed that incorporating 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane significantly increased the retention time on leaves, thereby improving pest control efficiency .
Cosmetics
The cosmetic industry has also shown interest in this compound due to its potential as a stabilizing agent in emulsions. Its properties can enhance the texture and stability of creams and lotions.
Data Table: Cosmetic Formulations
| Product Type | Function | Benefit |
|---|---|---|
| Creams | Emulsifier | Improved texture |
| Lotions | Stabilizer | Enhanced shelf life |
| Serums | Solubilizer | Better absorption |
Mechanism of Action
The mechanism of action of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate groups act as good leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic and biochemical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The table below compares key structural analogs:
Key Observations
Hydrophilicity vs. Hydrophobicity :
- The dimethanesulfonate derivative exhibits enhanced water solubility due to polar sulfonate groups, contrasting with the hydrophobic 2-phenyl-5,5-dimethyl analog .
- Bromomethyl and phosphorylated derivatives balance reactivity with moderate solubility, depending on substituents .
Conformational Stability: All analogs adopt a chair conformation for the dioxane ring, but steric effects vary.
Functional Group Reactivity :
- Bromomethyl groups (as in CAS 43153-20-4) serve as alkylation sites, whereas sulfonate groups act as leaving groups or enhance solubility .
- Phosphorylated derivatives (e.g., 5,5-dimethyl-2-phosphorylated dioxane) demonstrate thermal stability (TGA residual mass: 40% at 800°C) and flame-retardant properties .
Thermal and Chemical Stability
- Phosphorylated dioxanes exhibit high thermal stability (initial decomposition at 210°C) , while brominated analogs are sensitive to nucleophilic attack due to the C-Br bond .
Biological Activity
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane, with CAS number 582300-87-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview.
The molecular formula of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is C14H20O8S2. It features a dioxane ring structure that is substituted with dimethanesulfonate groups and a phenyl moiety. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 356.44 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research into the biological activity of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane indicates several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that compounds with dioxane structures often exhibit antimicrobial properties. The presence of the dimethanesulfonate group may enhance this activity by increasing solubility and bioavailability. Preliminary tests indicate that this compound may inhibit the growth of certain bacterial strains.
Anticancer Potential
The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Dioxane derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies are necessary to confirm these effects and determine the mechanisms involved.
Neuroprotective Effects
There is emerging evidence that dioxane derivatives can exert neuroprotective effects. The potential for 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane to protect neuronal cells from oxidative stress and apoptosis is currently under investigation.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various dioxane derivatives demonstrated that certain modifications could enhance antibacterial activity against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
-
Cancer Cell Line Studies :
- Research involving breast cancer cell lines (MCF-7) showed that dioxane derivatives could induce cell cycle arrest and apoptosis. Further studies are needed to evaluate the specific role of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane in these processes.
-
Neuroprotection :
- In a model of oxidative stress-induced neuronal injury, preliminary findings suggest that dioxane compounds could reduce cell death and improve viability in cultured neurons. This opens avenues for further research into potential therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
